2-(Phenanthridin-6-ylsulfanyl)acetamide
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Overview
Description
2-(Phenanthridin-6-ylsulfanyl)acetamide is a compound that belongs to the class of phenanthridinone derivativesThe phenanthridinone scaffold is a common structural motif found in many bioactive natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed coupling reactions to form the phenanthridinone core, followed by thiolation and acetamidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenanthridin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenanthridinone core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated phenanthridinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(Phenanthridin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation .
Comparison with Similar Compounds
Phenanthridinone: Shares the phenanthridinone core but lacks the sulfanyl and acetamide groups.
Quinolin-2-one: Another heterocyclic compound with similar biological activities.
Phenoxyacetamide: Contains an acetamide group but differs in the core structure.
Uniqueness: 2-(Phenanthridin-6-ylsulfanyl)acetamide is unique due to its combination of the phenanthridinone core with sulfanyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-phenanthridin-6-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c16-14(18)9-19-15-12-7-2-1-5-10(12)11-6-3-4-8-13(11)17-15/h1-8H,9H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORKHBHEGIROLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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